N'-(3-hydroxybenzylidene)-2,4-dimethoxybenzenesulfonohydrazide
Overview
Description
N'-(3-hydroxybenzylidene)-2,4-dimethoxybenzenesulfonohydrazide is a useful research compound. Its molecular formula is C15H16N2O5S and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.07799279 g/mol and the complexity rating of the compound is 491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
N'-(3-hydroxybenzylidene)-2,4-dimethoxybenzenesulfonohydrazide belongs to a broader class of compounds known as Schiff base compounds, which have been synthesized and characterized for various applications. These compounds have demonstrated significant activities in areas including antibacterial, antifungal, antioxidant, and cytotoxic effects. They also show potential in enzyme inhibition and interaction with DNA, suggesting their utility in biomedical research and potential therapeutic applications. For example, synthesized Schiff base compounds showed effective antimicrobial activity against bacterial and fungal strains, and at high concentrations, exhibited cytotoxic activity in brine shrimp assays. Their antioxidant properties were comparable to those of known antioxidants like ascorbic acid, highlighting their potential as antioxidant agents (Sirajuddin, Uddin, Ali, & Tahir, 2013).
Interaction with Biological Molecules
The interaction of Schiff base compounds with biological molecules has been a significant area of research. One study focused on the binding of synthesized Schiff base compounds with Salmon sperm DNA, revealing their potential to interact with DNA through intercalation. This mode of interaction suggests that these compounds could be useful in studying DNA interactions and possibly in the development of new therapeutic agents targeting genetic material. Their effectiveness against alkaline phosphatase enzyme further indicates their potential in enzyme inhibition studies (Sirajuddin et al., 2013).
Material Science Applications
Beyond biomedical applications, Schiff base compounds, including those related to this compound, find applications in material science. For example, ceria (CeO2) nanoparticles were successfully synthesized from benzoxazine dimer complexes, indicating the utility of related compounds in nanotechnology and material synthesis. These nanoparticles have potential applications in catalysis, electronics, and environmental remediation, showcasing the versatility of Schiff base derivatives in various scientific fields (Veranitisagul et al., 2011).
Sensor Development
Schiff base derivatives have also been explored for their potential in sensor development. A study described the fabrication of a sensor probe based on methoxybenzylidenebenzenesulfonohydrazide derivatives for the selective detection of heavy metal ions, such as mercury (Hg2+). This application highlights the compound's relevance in environmental monitoring and public health by providing a means to detect toxic metals in various samples (Hussain, Rahman, Arshad, & Asiri, 2017).
Properties
IUPAC Name |
N-[(Z)-(3-hydroxyphenyl)methylideneamino]-2,4-dimethoxybenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-21-13-6-7-15(14(9-13)22-2)23(19,20)17-16-10-11-4-3-5-12(18)8-11/h3-10,17-18H,1-2H3/b16-10- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDGDYXYFOUAFW-YBEGLDIGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC=C2)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N/N=C\C2=CC(=CC=C2)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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